molecular formula C6H5Cl2FN2O B11890452 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine CAS No. 1346698-28-9

3,4-Dichloro-5-(2-fluoroethoxy)pyridazine

Cat. No.: B11890452
CAS No.: 1346698-28-9
M. Wt: 211.02 g/mol
InChI Key: SVWIBVOBJWFBLO-UHFFFAOYSA-N
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Description

3,4-Dichloro-5-(2-fluoroethoxy)pyridazine is a heterocyclic compound that belongs to the pyridazine family. Pyridazines are six-membered aromatic rings containing two adjacent nitrogen atoms. This compound is characterized by the presence of two chlorine atoms at positions 3 and 4, and a 2-fluoroethoxy group at position 5 on the pyridazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine typically involves the reaction of 3,4-dichloropyridazine with 2-fluoroethanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the substitution reaction, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichloro-5-(2-fluoroethoxy)pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form pyridazinone derivatives or reduction to form dihydropyridazine derivatives.

    Coupling Reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

    Substitution Products: Various substituted pyridazines depending on the nucleophile used.

    Oxidation Products: Pyridazinone derivatives.

    Reduction Products: Dihydropyridazine derivatives.

Scientific Research Applications

3,4-Dichloro-5-(2-fluoroethoxy)pyridazine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the development of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-Dichloro-5-(2-fluoroethoxy)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloropyridazine: Lacks the 2-fluoroethoxy group, making it less versatile in certain reactions.

    5-(2-Fluoroethoxy)pyridazine: Lacks the chlorine atoms, which affects its reactivity and applications.

    3,4-Dichloro-5-methoxypyridazine: Similar structure but with a methoxy group instead of a fluoroethoxy group, leading to different chemical properties.

Uniqueness

3,4-Dichloro-5-(2-fluoroethoxy)pyridazine is unique due to the presence of both chlorine atoms and the 2-fluoroethoxy group. This combination provides a balance of reactivity and stability, making it a valuable compound for various research applications.

Properties

CAS No.

1346698-28-9

Molecular Formula

C6H5Cl2FN2O

Molecular Weight

211.02 g/mol

IUPAC Name

3,4-dichloro-5-(2-fluoroethoxy)pyridazine

InChI

InChI=1S/C6H5Cl2FN2O/c7-5-4(12-2-1-9)3-10-11-6(5)8/h3H,1-2H2

InChI Key

SVWIBVOBJWFBLO-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(N=N1)Cl)Cl)OCCF

Origin of Product

United States

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